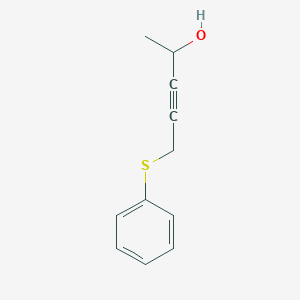![molecular formula C16H32N2O6 B14298854 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol CAS No. 113769-00-9](/img/structure/B14298854.png)
5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol is a complex organic compound characterized by its unique molecular structure. It contains a total of 56 atoms, including 32 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . The compound features a twelve-membered ring, tertiary amines, hydroxyl groups, secondary alcohols, and aliphatic ethers .
Vorbereitungsmethoden
The synthesis of 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol involves multiple steps, typically starting with the formation of the twelve-membered ring structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties. Industrial applications include its use as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol involves its interaction with specific molecular targets. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol include other bicyclic compounds with similar ring structures and functional groups. its unique combination of hydroxyl, amine, and ether groups distinguishes it from other compounds, providing unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
113769-00-9 |
|---|---|
Molekularformel |
C16H32N2O6 |
Molekulargewicht |
348.43 g/mol |
IUPAC-Name |
5,8,15,20-tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol |
InChI |
InChI=1S/C16H32N2O6/c19-15-11-17-1-5-21-7-3-18(4-8-22-6-2-17)12-16(20)14-24-10-9-23-13-15/h15-16,19-20H,1-14H2 |
InChI-Schlüssel |
VDGIJNTWFXPAJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN2CCOCCN1CC(COCCOCC(C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


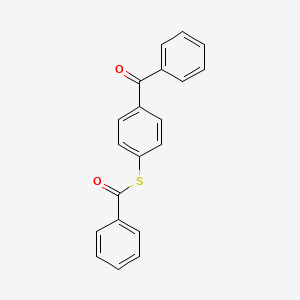
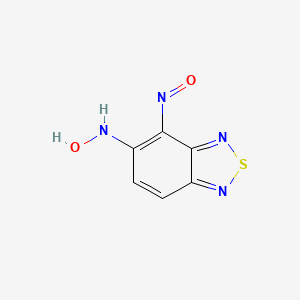
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
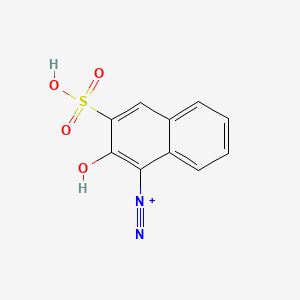
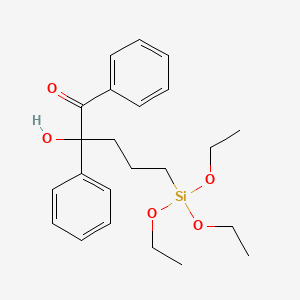
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
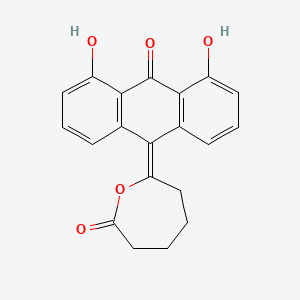

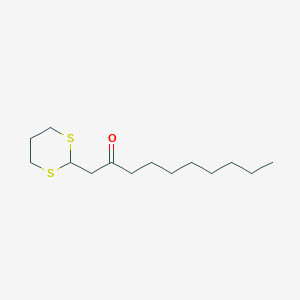
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
